N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
CAS No.:
Cat. No.: VC15326027
Molecular Formula: C27H30N6O2
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30N6O2 |
|---|---|
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
| Standard InChI | InChI=1S/C27H30N6O2/c1-18(2)14-16-32-26(35)21-8-4-6-10-23(21)33-24(30-31-27(32)33)11-12-25(34)28-15-13-19-17-29-22-9-5-3-7-20(19)22/h3-10,17-18,29H,11-16H2,1-2H3,(H,28,34) |
| Standard InChI Key | KYNDBGUBGIBHIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Introduction
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound belonging to the class of indole derivatives. It integrates an indole moiety with a quinazoline derivative, featuring a triazole ring, which may enhance its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step synthetic routes. These processes may include coupling reactions and require specific reagents such as coupling agents (e.g., EDC or DCC) and solvents (e.g., dimethyl sulfoxide or tetrahydrofuran).
3.1. General Synthetic Route
-
Preparation of Starting Materials: Indole and quinazoline derivatives are prepared separately.
-
Coupling Reaction: The indole and quinazoline derivatives are coupled using appropriate reagents.
-
Formation of the Triazole Ring: The triazole moiety is incorporated into the quinazoline structure.
-
Final Assembly: The indole and quinazoline-triazole components are linked to form the final compound.
Biological Activities and Potential Applications
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-1-yl]propanamide exhibits promising biological activities due to its unique structural features. The combination of indole and quinazoline frameworks with a triazole ring may lead to novel biological interactions, making it a candidate for further investigation in drug development.
| Potential Application | Rationale |
|---|---|
| Therapeutic Agent | Potential for diverse biological activities due to its complex structure. |
| Drug Development | The indole and quinazoline components are known for their pharmacological properties. |
5.1. In Vitro and In Vivo Studies
-
Biological Assays: Evaluate the compound's activity against various biological targets.
-
Pharmacokinetic Studies: Assess its absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume